molecular formula C16H12ClN3O B14159034 2-chloro-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide CAS No. 444078-38-0

2-chloro-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B14159034
CAS No.: 444078-38-0
M. Wt: 297.74 g/mol
InChI Key: CYBPDEKRJMSSCD-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide typically involves the reaction of 2-chloroquinoline-4-carboxylic acid with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

2-chloro-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroquinoline-4-carboxamide
  • 6-methyl-2-aminopyridine
  • Quinoline-4-carboxylic acid

Uniqueness

2-chloro-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its structure allows for diverse modifications, making it a versatile compound for scientific research and potential therapeutic applications .

Properties

CAS No.

444078-38-0

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

2-chloro-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C16H12ClN3O/c1-10-5-4-8-15(18-10)20-16(21)12-9-14(17)19-13-7-3-2-6-11(12)13/h2-9H,1H3,(H,18,20,21)

InChI Key

CYBPDEKRJMSSCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl

solubility

19.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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